Thymol

Catalog No.
S545307
CAS No.
89-83-8
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymol

CAS Number

89-83-8

Product Name

Thymol

IUPAC Name

5-methyl-2-propan-2-ylphenol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3

InChI Key

MGSRCZKZVOBKFT-UHFFFAOYSA-N

SMILES

OC1=CC(C)=CC=C1C(C)C

Solubility

In water, 900 mg/L at 20 °C
In water: 0.098 g in 100 g at 25 °C
1 g dissolves in about 1000 mL water, 1 mL alcohol, 0.7 mL chloroform, 1.5 mL ether, 1.7 mL olive oil at 25 °C; soluble in glacial acetic acids, oils, fixed alkali hydroxide
Slightly soluble in glycerol
0.9 mg/mL at 20 °C
slightly soluble in water; soluble in oils
moderately soluble (in ethanol)

Synonyms

Thymol; NSC 11215; NSC-11215; NSC11215

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)O

Description

The exact mass of the compound Thymol is 150.1045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 900 mg/l (at 20 °c)0.01 m0.9 mg/ml at 20 °cin water, 900 mg/l at 20 °cin water: 0.098 g in 100 g at 25 °c1 g dissolves in about 1000 ml water, 1 ml alcohol, 0.7 ml chloroform, 1.5 ml ether, 1.7 ml olive oil at 25 °c; soluble in glacial acetic acids, oils, fixed alkali hydroxideslightly soluble in glycerol0.9 mg/ml at 20 °cslightly soluble in water; soluble in oilsmoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49142. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Properties

Thymol exhibits potent antimicrobial activity against a broad spectrum of bacteria, fungi, and parasites []. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, including some antibiotic-resistant strains []. The mechanism of action is thought to involve disruption of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death []. Research suggests that thymol may also work synergistically with other compounds, potentially enhancing its overall effectiveness [].

Antioxidant Properties

Thymol possesses significant antioxidant properties due to its phenolic structure. These properties enable it to scavenge free radicals, which are unstable molecules that can damage cells and contribute to various diseases []. Studies have shown that thymol can protect against oxidative stress in various cell types, potentially offering benefits in conditions associated with chronic inflammation and aging [].

Anti-inflammatory Properties

Research suggests that thymol may play a role in reducing inflammation. Studies have demonstrated its ability to inhibit the production of inflammatory mediators, such as cytokines and prostaglandins []. These findings suggest that thymol may have therapeutic potential for inflammatory diseases like arthritis and inflammatory bowel disease.

Thymol, chemically known as 2-isopropyl-5-methylphenol, is a natural monoterpenoid phenol derived from p-Cymene. It is primarily extracted from the oil of thyme (Thymus vulgaris) and other plants like ajwain. Thymol appears as a white crystalline substance with a pleasant aromatic odor and strong antiseptic properties. Its molecular formula is C₁₀H₁₄O, and it has a dissociation constant (pKa) of approximately 10.59, indicating its weak acidity. Thymol is slightly soluble in water but highly soluble in organic solvents and alkaline solutions, which enhances its utility in various applications .

Thymol's mechanism of action depends on the context. Here are two potential areas of scientific research:

  • Antimicrobial activity: Thymol exhibits antimicrobial properties, meaning it can inhibit the growth of bacteria and fungi []. The mechanism for this activity is still being explored, but it may involve disrupting the cell membrane of microbes [].
  • Insecticidal activity: Research suggests thymol may have insecticidal properties against certain insects. The exact mechanism requires further investigation.
, including oxidation and alkylation. A notable reaction is its oxidation to thymoquinone, which possesses antitumor properties . The alkylation of m-cresol with propene produces thymol through the following reaction:

C6H4 OH m +C3H6C10H14O\text{C}_6\text{H}_4\text{ OH m }+\text{C}_3\text{H}_6\rightarrow \text{C}_{10}\text{H}_{14}\text{O}

Thymol also reacts with hydroxyl radicals (•OH), exhibiting antioxidant properties by scavenging these radicals and forming phenoxyl radicals . This reaction pathway highlights its potential as a protective agent against oxidative stress.

Thymol is recognized for its diverse biological activities, including:

  • Antioxidant: It effectively scavenges free radicals, reducing oxidative stress in biological systems .
  • Antimicrobial: Thymol demonstrates significant antibacterial and antifungal properties against various pathogens, including Helicobacter pylori and Salmonella species .
  • Anti-inflammatory: It modulates inflammatory responses, making it beneficial in treating inflammatory diseases .
  • Antitumor: Thymol has shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells .

Thymol can be synthesized through several methods:

  • Alkylation of m-cresol: This method involves reacting m-cresol with propene under specific conditions to yield thymol.
  • Biosynthesis: In plants like thyme, thymol is biosynthesized from geranyl diphosphate via enzymatic processes involving cyclization and oxidation .
  • Microwave-assisted extraction: This modern technique allows for efficient extraction of thymol from plant materials without the use of solvents .

Thymol has a wide range of applications across various fields:

  • Pharmaceuticals: Used as an antiseptic and disinfectant due to its antimicrobial properties.
  • Agriculture: Employed as a natural pesticide due to its rapid degradation and low environmental impact .
  • Food Industry: Acts as a flavoring agent and preservative due to its antimicrobial properties.
  • Cosmetics: Incorporated into products for its fragrance and antimicrobial effects.

Research on thymol's interactions has revealed its ability to modulate enzymatic activities, particularly those involved in antioxidant defense mechanisms. For instance, thymol enhances the activity of endogenous antioxidants while reducing lipid peroxidation levels in cells exposed to oxidative stress . Additionally, studies indicate that thymol can interact synergistically with other compounds to enhance its biological effects.

Thymol shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructureUnique Features
Carvacrol2-isopropyl-5-methylphenolSimilar antimicrobial properties but differs in solubility and flavor profile.
Eugenol4-allyl-2-methoxyphenolStronger analgesic properties; used primarily in dental applications.
Menthol2-isopropyl-5-methylcyclohexanolKnown for cooling sensation; primarily used in medicinal products for its soothing effects.

Thymol stands out due to its potent antioxidant capacity combined with significant antimicrobial activity, making it particularly valuable in both therapeutic and agricultural applications.

The biosynthesis of thymol in plants follows the well-established terpene biosynthetic pathway, specifically the monoterpene branch that leads to aromatic phenolic compounds. The pathway begins with the universal terpene precursor geranyl diphosphate, which undergoes cyclization and subsequent oxidative transformations to yield thymol [1] [2].

Precursor Formation and Initial Cyclization

The terpene biosynthetic pathway for thymol production initiates with the formation of geranyl diphosphate from the ubiquitous five-carbon intermediates isopentenyl diphosphate and dimethylallyl diphosphate [2]. These five-carbon precursors are synthesized through two distinct metabolic pathways: the cytosolic mevalonate pathway and the plastidic methylerythritol phosphate pathway [3] [4]. In Lamiaceae species, particularly Thymus vulgaris and Origanum vulgare, the geranyl diphosphate serves as the direct substrate for monoterpene synthases that form the cyclic monoterpene framework essential for thymol biosynthesis [1] [2].

The critical first step in thymol-specific biosynthesis involves the cyclization of geranyl diphosphate to γ-terpinene, catalyzed by specialized terpene synthases. The γ-terpinene synthase TvTPS2 from Thymus vulgaris and OvTPS2 from Origanum vulgare have been identified and characterized as the key enzymes responsible for this transformation [1] [2]. These enzymes belong to the large family of monoterpene synthases that exhibit remarkable specificity for creating diverse carbon skeletons from the linear geranyl diphosphate precursor [1].

Structural Characteristics of Terpene Synthases

The γ-terpinene synthases involved in thymol biosynthesis possess typical structural features of terpene synthase enzymes, including the characteristic aspartate-rich DDxx(D,E) motif at the C-terminal domain that binds metal cofactors such as magnesium or manganese [5]. These metal cofactors are essential for substrate binding and facilitate the formation of allylic carbocations that initiate the cyclization process [5]. Crystallographic analysis of TvTPS from Thymus vulgaris revealed a dimeric structure with a pronounced structural similarity to other Lamiaceae terpene synthases, including bornyl diphosphate synthase and cineole synthase from Salvia species [6] [7].

The enzymatic conversion of geranyl diphosphate to γ-terpinene represents a highly regulated process that determines the flux toward phenolic monoterpene production. Expression analysis has demonstrated that TvTPS2 transcript levels correlate positively with high thymol and carvacrol concentrations in different Thymus vulgaris chemotypes, particularly in the thymol-rich T-type and carvacrol-rich C-type chemotypes [1] [2]. This correlation provides strong evidence for the regulatory role of γ-terpinene synthase in controlling the overall production of aromatic monoterpenes in these species [1].

Enzymatic Conversion of γ-Terpinene

The transformation of γ-terpinene to thymol represents a sophisticated two-step enzymatic process that fundamentally differs from previously proposed biosynthetic mechanisms. This conversion involves the coordinated action of cytochrome P450 monooxygenases and short-chain dehydrogenases, creating a metabolic channel that efficiently produces aromatic phenolic compounds while minimizing the formation of side products [1] [2].

Cytochrome P450-Mediated Hydroxylation

The initial oxidative step in γ-terpinene conversion is catalyzed by cytochrome P450 monooxygenases of the CYP71D subfamily, which demonstrate remarkable regiospecificity in their hydroxylation reactions. The enzyme TvCYP71D179 from Thymus vulgaris specifically hydroxylates γ-terpinene at the C-3 position, creating an unstable cyclohexadienol intermediate that serves as the precursor for thymol formation [1] [2]. This regiospecific hydroxylation distinguishes thymol biosynthesis from carvacrol biosynthesis, where different CYP71D enzymes such as TvCYP71D180 catalyze C-6 hydroxylation [1] [2].

The cyclohexadienol intermediates produced by these P450 enzymes are highly unstable under typical assay conditions and readily undergo spontaneous dehydration to form p-cymene, an aromatic hydrocarbon that was previously considered a true biosynthetic intermediate [1] [2]. However, detailed enzymatic studies have revealed that p-cymene formation represents an artifact of the in vitro conditions rather than a genuine pathway intermediate, fundamentally altering the understanding of phenolic monoterpene biosynthesis [1] [2].

Short-Chain Dehydrogenase Function

The second critical step in γ-terpinene conversion involves the action of the short-chain dehydrogenase TvSDR1, which oxidizes the unstable cyclohexadienol intermediates to their corresponding ketones. This enzyme belongs to the SDR110C family and shares seventy-nine percent amino acid identity with the trans-isopiperitenol dehydrogenase from Mentha piperita [1] [2]. TvSDR1 possesses the characteristic structural motifs of short-chain dehydrogenases, including the TGxxxGXG cofactor-binding motif, the (C)NAG active site motif, the YXXXK motif, and the catalytic tetrad comprising asparagine, serine, tyrosine, and lysine residues [1].

The enzymatic mechanism of TvSDR1 involves the oxidation of cyclohexadienol intermediates to form α,β,α',β'-cross-conjugated cyclohexadienones using nicotinamide adenine dinucleotide as a cofactor [1] [2]. The presence of an aspartate residue at position fifty-two in the protein sequence indicates a strong preference for the oxidized form of nicotinamide adenine dinucleotide over its phosphorylated counterpart [1]. Following ketone formation, these highly reactive intermediates spontaneously undergo keto-enol tautomerism, resulting in aromatization and the formation of thymol [1] [2].

Enzymatic Coordination and Product Specificity

The efficient conversion of γ-terpinene to thymol requires precise coordination between the cytochrome P450 monooxygenases and the short-chain dehydrogenase. In vitro reconstitution experiments using microsomes containing TvCYP71D179 coincubated with recombinant TvSDR1 successfully produced thymol as the major product, along with minor amounts of carvacrol [1] [2]. The spatial proximity of these enzymes appears crucial for preventing the premature release and degradation of unstable cyclohexadienol intermediates, as evidenced by increased p-cymene formation when the substrate is preincubated with CYP71D enzymes before dehydrogenase addition [1].

The substrate specificity of TvSDR1 extends beyond the natural cyclohexadienol intermediates to include other allylic alcohols such as trans-isopiperitenol and cis-isopiperitenol, which are converted to isopiperitenone, and trans-carveol and cis-carveol, which are oxidized to carvone [1]. However, the enzyme shows no activity toward p-cymene, providing additional evidence that this aromatic hydrocarbon is not a genuine intermediate in the thymol biosynthetic pathway [1]. The enzymatic conversion efficiency and product distribution can vary depending on the expression system used, with differences observed between yeast microsomal preparations and plant-based expression systems such as Nicotiana benthamiana [1] [2].

Role of Cytochrome P450 Monooxygenases and Dehydrogenases

The cytochrome P450 monooxygenases and short-chain dehydrogenases involved in thymol biosynthesis represent a highly specialized enzyme system that has evolved to efficiently produce aromatic phenolic compounds from cyclic monoterpene precursors. These enzymes demonstrate remarkable substrate specificity, regioselective hydroxylation patterns, and coordinated enzymatic function that distinguishes thymol biosynthesis from other monoterpene pathways [1] [2] [8].

Cytochrome P450 Subfamily Characteristics

The CYP71D subfamily enzymes involved in thymol biosynthesis exhibit distinctive structural and functional characteristics that enable their specialized role in phenolic monoterpene formation. These enzymes possess the typical cytochrome P450 structural features, including a proline-rich hinge region, a lipophilic membrane anchor at the amino-terminal end, and a conserved heme-binding motif in the carboxyl-terminal region [1] [2]. Phylogenetic analysis reveals that all identified thyme and oregano CYP71D enzymes cluster with monoterpene-metabolizing enzymes from other Lamiaceae species, sharing seventy-three to seventy-eight percent amino acid identity with the well-characterized limonene hydroxylases from Mentha species [1] [2].

The regiospecificity of CYP71D enzymes determines the final product outcome in phenolic monoterpene biosynthesis. TvCYP71D179 and OvCYP71D178 primarily catalyze C-3 hydroxylation of γ-terpinene, leading to thymol formation, while TvCYP71D180, OvCYP71D181, and TvCYP71D182 preferentially hydroxylate the C-6 position, resulting in carvacrol production [1] [2]. The enzyme TvCYP71D507 demonstrates dual specificity, capable of catalyzing both C-3 and C-6 hydroxylations depending on the expression system and reaction conditions [1] [2].

Mechanistic Insights into P450 Function

The catalytic mechanism of CYP71D enzymes involves the formation of highly reactive iron-oxo intermediates that abstract hydrogen atoms from specific positions on the γ-terpinene substrate, followed by oxygen rebound to create the hydroxylated product [1] [2]. The active site architecture of these enzymes has been fine-tuned through evolutionary processes to accommodate the specific three-dimensional structure of γ-terpinene and to position the substrate for regioselective hydroxylation [1]. The substrate recognition sites within these enzymes contain critical amino acid residues that determine the binding orientation and, consequently, the hydroxylation position [1].

Comparative analysis with related enzymes from Mentha species has provided insights into the structural determinants of regiospecificity. In mint CYP71D18, substitution of phenylalanine 363 with isoleucine in substrate recognition site 5 alters the hydroxylation pattern from C-6 to C-3 [1]. However, in the thyme and oregano CYP71D enzymes, a phenylalanine residue is consistently present at this position, with only TvCYP71D507 containing an isoleucine substitution, suggesting that other amino acid positions are responsible for regiospecificity determination in this enzyme group [1].

Short-Chain Dehydrogenase Structure and Function

The short-chain dehydrogenase TvSDR1 exhibits the classical structural organization of the SDR110C family, characterized by a Rossmann fold-type domain for nicotinamide adenine dinucleotide binding and specific sequence motifs that define its enzymatic activity [1] [9]. The enzyme contains the characteristic TGxxxGXG motif involved in cofactor binding, the catalytic NAG motif, the YXXXK motif essential for substrate binding and catalysis, and the catalytic tetrad consisting of asparagine-serine-tyrosine-lysine residues that facilitate the oxidation reaction [1].

The subcellular localization of TvSDR1 appears to be cytosolic, as indicated by the absence of recognizable signal peptides for organellar targeting [1]. This cytosolic localization is consistent with the proposed mechanism of thymol biosynthesis, where the enzyme must be in close proximity to the cytochrome P450 enzymes that are anchored to the endoplasmic reticulum membrane [1]. The spatial organization of these enzymes is crucial for the efficient transfer of unstable cyclohexadienol intermediates and the prevention of side reactions that lead to p-cymene formation [1].

Enzyme Coordination and Metabolic Channeling

The successful biosynthesis of thymol requires precise coordination between the cytochrome P450 monooxygenases and the short-chain dehydrogenase, forming what can be considered a metabolic channel for phenolic monoterpene production [1] [2]. This coordination is evidenced by the dramatic difference in product profiles observed when these enzymes are present individually versus when they function together [1]. In the absence of TvSDR1, the CYP71D enzymes produce only p-cymene through spontaneous dehydration of the cyclohexadienol intermediates [1]. However, when both enzyme activities are present, the unstable intermediates are efficiently captured and converted to the corresponding ketones, which then aromatize to form thymol [1] [2].

The efficiency of this metabolic channeling system is demonstrated by in vivo experiments using Nicotiana benthamiana as a heterologous expression host [1] [2]. Transient coexpression of TvCYP71D179 and TvSDR1, followed by feeding with γ-terpinene substrate, resulted in significant thymol production with minimal p-cymene formation [1] [2]. Furthermore, the complete reconstitution of the thymol biosynthetic pathway was achieved by coexpressing the γ-terpinene synthase OvTPS2 together with TvCYP71D179 and TvSDR1, demonstrating that these three enzymes are sufficient for thymol production from endogenous geranyl diphosphate pools [1].

Genetic Regulation of Biosynthetic Pathways

The genetic regulation of thymol biosynthesis involves complex transcriptional control mechanisms that coordinate the expression of multiple biosynthetic genes in response to developmental, environmental, and metabolic signals. This regulatory network ensures the appropriate timing and tissue-specific production of thymol while maintaining metabolic balance within the plant [10] [11] [12].

Tissue-Specific Gene Expression Patterns

The spatial organization of thymol biosynthesis within plant tissues demonstrates sophisticated regulatory control that targets production to specific cellular structures. Research has revealed that the early biosynthetic gene DXR, involved in the methylerythritol phosphate pathway, is not exclusively expressed in glandular trichomes but shows broader tissue distribution [11]. In contrast, the late biosynthetic genes including γ-terpinene synthase TvTPS1, and the cytochrome P450 enzymes CYP71D178 and CYP71D180, are preferentially expressed in glandular secretory trichomes [11].

This differential expression pattern suggests a compartmentalized approach to thymol biosynthesis, where the basic terpene backbone synthesis occurs throughout various plant tissues, while the specialized conversion to phenolic monoterpenes is restricted to secretory structures [11]. The high expression of late biosynthetic genes in glandular trichomes, which also contain the highest concentrations of thymol and carvacrol, provides strong evidence that these structures serve as the primary sites for thymol biosynthesis and accumulation [11]. This spatial organization likely minimizes autotoxicity effects and facilitates the efficient storage and release of these bioactive compounds [11].

Transcriptional Response to Environmental Elicitors

The expression of thymol biosynthetic genes demonstrates remarkable responsiveness to various abiotic elicitors, indicating the presence of sophisticated signal transduction pathways that modulate monoterpene production [10] [11]. Treatment with methyl jasmonate, a key signaling molecule in plant defense responses, significantly upregulates the expression of multiple biosynthetic genes [10]. Specifically, treatment with 100 micromolar methyl jasmonate resulted in a 7.47-fold increase in TPS2 expression and a 9.86-fold increase in CYP71D178 expression in Thymus migricus [10].

Similarly, the expression of CYP71D180 showed a 5.15-fold increase in Thymus daenensis following methyl jasmonate treatment [10]. These substantial increases in transcript levels correspond with enhanced thymol and carvacrol production, demonstrating the direct link between transcriptional regulation and metabolite accumulation [10]. The coordinate upregulation of multiple biosynthetic genes suggests the involvement of common transcriptional regulatory elements or master regulatory proteins that control the entire pathway [10].

Developmental and Chemotype-Specific Regulation

The genetic regulation of thymol biosynthesis exhibits remarkable specificity that correlates with distinct chemotypic variations within species [1] [2] [11]. In Thymus vulgaris, three major chemotypes have been identified based on their predominant monoterpene profiles: the thymol-rich T-type, the carvacrol-rich C-type, and the geraniol-rich G-type [1] [2]. The expression patterns of biosynthetic genes show striking correlation with these chemotypic differences, indicating genetic control mechanisms that determine the metabolic fate of common precursors [1] [2].

The TvCYP71D179 gene shows highest expression in the T-type chemotype and lowest expression in the C-type, consistent with its role in thymol production [1] [2]. Conversely, TvCYP71D180 is almost exclusively expressed in the C-type chemotype, with only trace amounts detected in the G and T types [1] [2]. This differential expression pattern provides a molecular basis for understanding how genetic variation leads to distinct chemotypic phenotypes within the same species [1] [2].

Transcription Factor Networks and Regulatory Mechanisms

The regulation of thymol biosynthetic genes involves complex transcription factor networks that integrate multiple signals to control pathway flux [8] [13]. Recent studies have identified several transcription factor families that may be involved in monoterpene biosynthesis regulation, including R2R3-MYB proteins, basic helix-loop-helix proteins, and homeodomain-leucine zipper proteins [8]. These transcription factors likely function as components of regulatory modules that respond to specific developmental or environmental cues [13].

The coordinate expression of biosynthetic genes in response to elicitor treatments suggests the presence of common regulatory elements in their promoter regions [10] [11]. Analysis of gene expression patterns has revealed that TPS2, CYP71D178, and CYP71D180 genes in Thymus migricus show extremely similar expression responses to methyl jasmonate treatment, indicating that they are likely regulated by the same or similar transcription factors [10]. This coordinate regulation ensures that all necessary enzymatic activities are available simultaneously for efficient thymol production [10].

Metabolic Feedback and Pathway Coordination

The genetic regulation of thymol biosynthesis likely involves feedback mechanisms that monitor metabolite levels and adjust gene expression accordingly [12] [14]. The methylerythritol phosphate and mevalonate pathways that supply precursors for monoterpene biosynthesis are subject to complex regulatory controls that can influence the overall flux toward phenolic monoterpene production [14]. Studies using pathway inhibitors have demonstrated that blocking the mevalonate pathway with mevinolin or the methylerythritol phosphate pathway with appropriate inhibitors can significantly affect thymol and carvacrol production [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless or white solid with an herbal odor like thyme; [HSDB] White crystalline solid with an odor like phenol; [MSDSonline]
Solid
White crystals, powerful, sweet-medicinal, herbaceous, warm, aromatic odou

Color/Form

Colorless, translucent crystals or plates from ethyl acetate, acetic acid or dimethyl carbonate

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Boiling Point

233 °C
231.00 to 232.00 °C. @ 760.00 mm Hg

Flash Point

110 °C (230 °F) (Closed cup)

Heavy Atom Count

11

Taste

Pungent, caustic
SWEET, MEDICINAL, SPICY
Aromatic taste

Density

0.9699 g/cu cm at 25 °C

LogP

3.3
3.3 (LogP)
3.30
log Kow = 3.30

Odor

Odor of thyme
A spicy-herbal, slightly medicinal odor reminiscent of thyme
Aromatic odo

Odor Threshold

Odor Threshold Low: 0.001 [mmHg]
Odor Threshold High: 0.01 [mmHg]
Odor threshold (detection) = 0.001-0.01 ppm
86 to 790 ppb
The olfactory threshold of thymol in water is reported as 500 ug/L.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

49.6 °C
51.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3J50XA376E

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Pure thymol exists as colorless, translucent crystals or plates. Thymol is a constituent of oil of thyme, a naturally occurring mixture of compounds in the thyme plant (Thymus vulgaris). It occurs naturally in food stuffs such as lime honey, cooking herbs, and oils of cranberry and mandarin orange, and tangerine. It has an odor like thyme and a pungent taste. Thymol is moderately soluble in water. USE: Thymol is used as a synthetic flavoring for foods. It is used in lavender compositions, in men's fragrances, and as a disinfectant in oral hygiene products. It is an ingredient in topical over-the-counter cold and cough preparations. Thymol is used as a preservative for documents, art objects and urine. Thymol is also used to make other compounds and as a laboratory reagent. Thymol is used in products applied to beehives to control the varroa mite and animal repellant products. EXPOSURE: People may be exposed to thymol by ingestion of foods and consumer products and via dermal contact with animal repellant products containing thymol. When thymol is released to the environment, it will be degraded in air. Thymol moves slowly through soil. Thymol volatilizes from soil and water. It may be broken down by light on water surfaces. It is toxic to microorganisms. Thymol is not likely to build up in aquatic organisms. RISK: Thymol, thyme oil and thyme (the spice) are listed by the U.S. Food and Drug Administration (FDA) as foods and food additives for human consumption. They are considered Generally Recognized as Safe (GRAS) substances. The U.S. EPA Office of Pesticide Programs determined that thymol has minimal potential toxicity and poses minimal risk. This decision was based on results from laboratory animal studies indicating the low toxicity of thymol, the presence of thymol in the normal human diet and in other non-pesticidal consumer products, and the long history of using thymol with no known adverse effects to human health and the environment. The potential for thymol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Anti-Infective Agents; Anti-Infective Agents, Local; Antifungal Agents
EXPL THER Thymol, a naturally occurring monocyclic phenolic compound derived from Thymus vulgaris (Lamiaceae), has been reported to exhibit anti-inflammatory property in vivo and vitro. However, the mechanism of thymol is not clear. The aim of the present study was to investigate the effects of thymol on allergic inflammation in OVA-induced mice asthma and explore its mechanism. The model of mouse asthma was established by the induction of OVA. Thymol was orally administered at a dose of 4, 8, and 16 mg/kg body weight 1hr before OVA challenge. At 24h after the last challenge, mice were sacrificed, and the data were collected by various experimental methods. The results revealed that pretreatment with thymol reduced the level of OVA-specific IgE, inhibited recruitment of inflammatory cells into airway, and decreased the levels of IL-4, IL-5, and IL-13 in BALF. Moreover, the pathologic changes of lung tissues were obviously ameliorated and goblet cell hyperplasia was effectively inhibited by the pretreatment of thymol. In addition, thymol reduced the development of airway hyperresponsiveness and blocked the activation of NF-kappaB pathway. All data suggested that thymol ameliorated airway inflammation in OVA-induced mouse asthma, possibly through inhibiting NF-kappaB activation. These findings indicated that thymol may be used as an alternative agent for treating allergic asthma.
EXPL THER Obesity has become a worldwide health problem. Most of the synthetic anti-obesity drugs have failed to manage the obesity due to either ineffectiveness or adverse effect. The research of prominent chemical constituents from herbal for the management of obesity has greatly increased. The main objective of the present study was intended to examine the effects of thymol in high-fat diet (HFD)-induced obesity in murine model. Male Wistar rats were fed HFD for 6 weeks to induce obesity. Thymol (14 mg/kg) administered orally twice a day to HFD-fed rats for 4 weeks. Alteration in body weight gain, visceral fat-pads weight and serum biochemical markers were assessed. At the end of study, rats fed with HFD exhibited significantly (p< 0.001) enhanced body weight gain, visceral pad weight, lipids, alanine aminotransferase (ALT), aspartate aminotransaminase (AST), lactate dehydrogenase (LDH), blood urea nitrogen (BUN), glucose, insulin and leptin levels compared with rats fed with normal diets. Thymol treatment showed significantly (p< 0.001) decreased body weight gain, visceral fat-pad weights, lipids, ALT, AST, LDH, BUN, glucose, insulin, and leptin levels in HFD-induced obese rats. Furthermore, thymol treatment showed significantly decreased serum lipid peroxidation and increased antioxidant levels in HFD-induced obese rats. Thymol prevents HFD-induced obesity in murine model through several mechanisms including attenuation of visceral fat accumulation, lipid lowering action, improvement of insulin and leptin sensitivity and enhanced antioxidant potential.
EXPL THER Mast cells play a critical role in inflammatory skin diseases through releasing proinflammatory mediators; however, few therapies directly target these cells. In 1878, the use of topical thymol, a now recognized potent agonist for transient receptor potential channels, was first described to treat eczema and psoriasis. /The objective was/ to determine the mechanisms through which thymol can alter skin inflammation. METHODS: /This study/ examined the effect of topical thymol on IgE-dependent responses using a mast cell-dependent passive cutaneous anaphylaxis (PCA) model, as well as in vitro-cultured mast cells. Thymol dose-dependently inhibited PCA when administered topically 24 hours before antigen challenge but provoked an ear-swelling response directly on application. This direct effect was associated with local mast cell degranulation and was absent in histamine-deficient mice. However, unlike with PCA responses, there was no late-phase swelling. In vitro thymol directly triggered calcium flux in mast cells through transient receptor potential channel activation, along with degranulation and cytokine transcription. However, no cytokine protein was produced. Instead, thymol induced a significant increase in apoptotic cell death that was seen both in vitro and in vivo. /The authors/ propose that the efficacy of thymol in reducing IgE-dependent responses is through promotion of activation-induced apoptotic cell death of mast cells and that this likely explains the clinical benefits observed in early clinical reports.
For more Therapeutic Uses (Complete) data for THYMOL (8 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Mechanism of Action

The potent role of thymol, a natural compound, in modulation of macrophage activity was evaluated by determining all the sequential steps involved during phagocytosis. We found a significant increase in the proliferation of splenocytes in the presence of thymol and it proved to be a good mitogen. Uptake capacity of macrophages was enhanced due to increased membrane fluidity after treatment with thymol and it also increases lysosomal activity of macrophages. Data of superoxide anion generation revealed the involvement of thymol in the generation of respiratory burst as it potentiated this property of macrophages at a concentration of 150 uM. In the case of TNF-a, IL-1beta and PGE(2) a decreased level of secretion was observed 154 pg/mL, 736.1 pg/mL, and 151 pg/mL respectively when compared with lipopolysaccharide treated cells, where the level of these cytokines was significantly high. We also determined the anti-complementary activity of thymol which showed to be more effective than rosmarinic acid. Thus, the results obtained from the study suggest the potential role of thymol as a natural immunostimulatory drug which can be used in the treatment of various immunological disorders.

Vapor Pressure

0.0022 [mmHg]
VP: 1 mm Hg at 64 °C
VP: 12.7 Pa at 40 °C
0.016 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

89-83-8

Absorption Distribution and Excretion

Aromatic herbs as feed additives in animal production are encountering growing interest, but data on the fate of the aromatic compounds from the plant in the animal body are very scarce. In the present study, thyme (Thymus vulgaris) herb consisting of leaves and flowers without stems was used as an ingredient in the diet for broilers. The herb was fed for 35 days to five groups of broilers (0, 0.1, 0.2, 0.3, and 1% w/w in the diet). Animal performance and the concentrations of the main essential oil component from thyme, thymol, were measured in gut contents, plasma and liver and muscle tissues using solid phase microextraction and gas chromatography/mass spectrometry. There were no differences between the groups in feed intake, daily weight gain, feed conversion and slaughter weight. Thymol was detected in gut contents, plasma and liver and muscle tissues. Increased intestinal thymol concentrations were found in the group with 1% thyme compared with the other groups (P<0.05). In liver and muscle tissues the thymol levels were close to the limit of quantification. The data do not indicate a positive effect of thyme on animal performance. With high dietary levels of thyme herb, thymol concentrations increased in gut contents and plasma but were very low in edible tissues such as liver and flesh.
Thymol is readily absorbed from the gastrointestinal tract following oral administration. It is essentially excreted in the urine within the first 24 hours after absorption.

Metabolism Metabolites

Only small amounts of the absorbed substance undergo urinary excretion as hydroxylated compounds. Thymol is predominantly excreted unchanged and in the form of its glucuronide and sulfate conjugates.
Substituted monophenols, thymol ... which occur in essential oils of plants, particularly thyme, are ... conjugated with glucuronic acid & sulfate.
Thymol has known human metabolites that include p-Cymene-2,3-diol, p-Cymen-8-en-3-ol, thymol sulfate, thymol O-glucuronide, and Thymoquinol.

Wikipedia

Thymol
Threose

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant; Hair dyeing; Masking

Methods of Manufacturing

By action of potassium nitrite on thymyl amine in acetic acid solution and subsequent heating of the diazonium salt to boiling; also by boiling 1 mol of 2,4-dibromomenthone with 6 mol of quinoline.
Obtained from the essential oil of Thymus vulgaris L. and Monarda punctata L., Labiatae.
Produced synthetically from p-cymene, piperitone, or m-cresol.
From thyme oils or other oils, synthetically from m-cresol and isopropyl chloride by the Friedel-Crafts method at -10 °C.

General Manufacturing Information

Phenol, 5-methyl-2-(1-methylethyl)-: ACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES 2.5-11 PPM; ICE CREAM, ICES, ETC 44 PPM; CANDY 9.4 PPM; BAKED GOODS 5.0-6.5 PPM; CHEWING GUM 100 PPM
In mouthwashes and gargles (eg, Listerine) it is used in a concentration too low to be effective within any practical contact time

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Interactions

Thymol (TOH) was investigated for its ability to protect against mercuric chloride (HgCl2 )-induced cytotoxicity and genotoxicity using human hepatocarcinoma (HepG2) cell line. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide assay confirmed the efficacy of TOH pretreatment in attenuating HgCl2 -induced cytotoxicity. Pretreatment with TOH inhibited HgCl2 -induced genotoxicity, depolarization of mitochondrial membrane, oxidative stress, and mitochondrial superoxide levels. Interestingly, TOH (100 uM) alone elevated the intracellular basal glutathione S-transferase (GST) levels and TOH pretreatment abrogated the decrease in glutathione, GST, superoxide dismutase, and catalase levels even after HgCl2 intoxication. Furthermore, TOH was also capable of inhibiting HgCl2 -induced apoptotic as well as necrotic cell death analyzed by flowcytometric analysis of cells dual stained with Annexin-FITC/propidium iodide. The present findings clearly indicate the cytoprotective potential of TOH against HgCl2 -induced toxicity, which may be attributed to its free radical scavenging ability which facilitated in reducing oxidative stress and mitochondrial damage thereby inhibiting cell death.
Thymol is a natural monoterpene phenol primarily found in thyme, oregano, and tangerine peel. It has been shown to possess anti-inflammatory property both in vivo and in vitro. /The present paper studied/ the anti-inflammatory effect of thymol in lipopolysaccharide (LPS)-stimulated mouse mammary epithelial cells (mMECs). The mMECs were stimulated with LPS in the presence or absence of thymol (10, 20, 40 ug/mL). The concentrations of tumor necrosis factor a (TNF-a), interleukin (IL)-6, and IL-1beta in the supernatants of culture were determined using enzyme-linked immunosorbent assay. Cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), extracellular signal-regulated protein kinase (ERK), c-Jun N-terminal kinase (JNK), nuclear factor-kappaB (NF-kappaB), and inhibitor protein of NF-kappaB (IkappaBa) were measured using western blot. The results showed that thymol markedly inhibited the production of TNF-a and IL-6 in LPS-stimulated mMECs. The expression of iNOS and COX-2 was also suppressed by thymol in a dose-dependent manner. Furthermore, thymol blocked the phosphorylation of IkappaBa, NF-kappaB p65, ERK, JNK, and p38 mitogen-activated protein kinases (MAPKs) in LPS-stimulated mMECs. These results indicate that thymol exerted anti-inflammatory property in LPS-stimulated mMECs by interfering the activation of NF-kappaB and MAPK signaling pathways. Thereby, thymol may be a potential therapeutic agent against mastitis.

Stability Shelf Life

Appreciably volatile at 100 °C; volatilizes in water vapors.
Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Brito FN, Vendramin FS, Lopes CTA, Costa MPR, Ohashi OM, Maia JGS, Ferreira LM, Silva JKDRD, Miranda MDS. Proliferation of human adipose tissue-derived stem cells stimulated by oil rich in thymol of Lippia origanoides. Acta Cir Bras. 2018 May;33(5):431-438. doi: 10.1590/s0102-865020180050000005. PubMed PMID: 29924207.
2: Demirci F, Karaca N, Tekin M, Demirci B. Anti-inflammatory and antibacterial effects of Thymus sipyleus BOISS. subsp. sipyleus BOISS. var. sipyleus L. essential oil against rhinosinusitis pathogens. Microb Pathog. 2018 Jun 13. pii: S0882-4010(17)31011-2. doi: 10.1016/j.micpath.2018.06.025. [Epub ahead of print] PubMed PMID: 29908309.
3: García-Salinas S, Elizondo-Castillo H, Arruebo M, Mendoza G, Irusta S. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Molecules. 2018 Jun 8;23(6). pii: E1399. doi: 10.3390/molecules23061399. PubMed PMID: 29890713.
4: Kot B, Wierzchowska K, Piechota M, Czerniewicz P, Chrzanowski G. Antimicrobial activity of five essential oils from lamiaceae against multidrug-resistant Staphylococcus aureus. Nat Prod Res. 2018 Jun 11:1-5. doi: 10.1080/14786419.2018.1486314. [Epub ahead of print] PubMed PMID: 29888957.
5: Wang Q, Cheng F, Xu Y, Zhang J, Qi J, Liu X, Wang R. Thymol alleviates lipopolysaccharide-stimulated inflammatory response via downregulation of RhoA-mediated NF-κB signalling pathway in human peritoneal mesothelial cells. Eur J Pharmacol. 2018 Jun 6;833:210-220. doi: 10.1016/j.ejphar.2018.06.003. [Epub ahead of print] PubMed PMID: 29883671.
6: Mattos BD, Greca LG, Tardy BL, Magalhães WLE, Rojas OJ. Green Formation of Robust Supraparticles for Cargo Protection and Hazards Control in Natural Environments. Small. 2018 Jun 7:e1801256. doi: 10.1002/smll.201801256. [Epub ahead of print] PubMed PMID: 29882301.
7: Wang K, Jiang S, Yang Y, Fan L, Su F, Ye M. Synthesis and antifungal activity of carvacrol and thymol esters with heteroaromatic carboxylic acids. Nat Prod Res. 2018 Jun 6:1-7. doi: 10.1080/14786419.2018.1480618. [Epub ahead of print] PubMed PMID: 29874939.
8: Murina F, Vicariotto F, Di Francesco S. Thymol, eugenol and lactobacilli in a medical device for the treatment of bacterial vaginosis and vulvovaginal candidiasis. New Microbiol. 2018 Jun 6;41(2). [Epub ahead of print] PubMed PMID: 29874389.
9: Zhang Y, Liu Y, Qiu J, Luo ZQ, Deng X. The Herbal Compound Thymol Protects Mice From Lethal Infection by Salmonella Typhimurium. Front Microbiol. 2018 May 16;9:1022. doi: 10.3389/fmicb.2018.01022. eCollection 2018. PubMed PMID: 29867906; PubMed Central PMCID: PMC5968388.
10: Kasparaviciene G, Kalveniene Z, Pavilonis A, Marksiene R, Dauksiene J, Bernatoniene J. Formulation and Characterization of Potential Antifungal Oleogel with Essential Oil of Thyme. Evid Based Complement Alternat Med. 2018 Apr 19;2018:9431819. doi: 10.1155/2018/9431819. eCollection 2018. PubMed PMID: 29849737; PubMed Central PMCID: PMC5933022.
11: Günes-Bayir A, Kocyigit A, Güler EM. In vitro effects of two major phenolic compounds from the family Lamiaceae plants on the human gastric carcinoma cells. Toxicol Ind Health. 2018 Jan 1:748233718761698. doi: 10.1177/0748233718761698. [Epub ahead of print] PubMed PMID: 29848188.
12: Schlösser I, Prange A. Antifungal activity of selected natural preservatives against the foodborne molds Penicillium verrucosum and Aspergillus westerdijkiae. FEMS Microbiol Lett. 2018 Jul 1;365(13). doi: 10.1093/femsle/fny125. PubMed PMID: 29846575.
13: Güvenç M, Cellat M, Gökçek İ, Yavaş İ, Yurdagül Özsoy Ş. Effects of thymol and carvacrol on sperm quality and oxidant/antioxidant balance in rats. Arch Physiol Biochem. 2018 May 25:1-8. doi: 10.1080/13813455.2018.1476979. [Epub ahead of print] PubMed PMID: 29799283.
14: Swain SS, Paidesetty SK, Padhy RN. Synthesis of novel thymol derivatives against MRSA and ESBL producing pathogenic bacteria. Nat Prod Res. 2018 May 24:1-9. doi: 10.1080/14786419.2018.1474465. [Epub ahead of print] PubMed PMID: 29792335.
15: Salehi B, Mishra AP, Shukla I, Sharifi-Rad M, Contreras MDM, Segura-Carretero A, Fathi H, Nasrabadi NN, Kobarfard F, Sharifi-Rad J. Thymol, thyme, and other plant sources: Health and potential uses. Phytother Res. 2018 May 22. doi: 10.1002/ptr.6109. [Epub ahead of print] Review. PubMed PMID: 29785774.
16: Killiny N, Jones SE, Nehela Y, Hijaz F, Dutt M, Gmitter FG, Grosser JW. All roads lead to Rome: Towards understanding different avenues of tolerance to huanglongbing in citrus cultivars. Plant Physiol Biochem. 2018 May 18;129:1-10. doi: 10.1016/j.plaphy.2018.05.005. [Epub ahead of print] PubMed PMID: 29783096.
17: Pham TN, Pham HD, Dang DK, Duong TT, Le TPQ, Nguyen QD, Nguyen Tien D. Anticyanobacterial phenolic constituents from the aerial parts of Eupatorium fortunei Turcz. Nat Prod Res. 2018 May 21:1-4. doi: 10.1080/14786419.2018.1476511. [Epub ahead of print] PubMed PMID: 29781299.
18: De La Chapa JJ, Singha PK, Lee DR, Gonzales CB. Thymol inhibits oral squamous cell carcinoma growth via mitochondria-mediated apoptosis. J Oral Pathol Med. 2018 May 19. doi: 10.1111/jop.12735. [Epub ahead of print] PubMed PMID: 29777637.
19: Lorenzo JM, Mousavi Khaneghah A, Gavahian M, Marszałek K, Eş I, Munekata PES, Ferreira ICFR, Barba FJ. Understanding the potential benefits of thyme and its derived products for food industry and consumer health: From extraction of value-added compounds to the evaluation of bioaccessibility, bioavailability, anti-inflammatory, and antimicrobial activities. Crit Rev Food Sci Nutr. 2018 May 17:1-17. doi: 10.1080/10408398.2018.1477730. [Epub ahead of print] PubMed PMID: 29771598.
20: Laamari Y, Auhmani A, Ait Itto MY, Daran JC, Auhmani A, Kouili M. Crystal structure of 2-isopropyl-4-meth-oxy-5-methyl-phenyl 4-methyl-benzene-sulfonate. Acta Crystallogr E Crystallogr Commun. 2018 Feb 28;74(Pt 3):419-421. doi: 10.1107/S2056989018003110. eCollection 2018 Mar 1. PubMed PMID: 29765736; PubMed Central PMCID: PMC5947816.

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